Racemic vs. Enantiopure: Cost and Application Domain Separation for CAS 102090-59-5 vs. CAS 102089-95-2
CAS 102090-59-5 is the racemic (R/S) mixture, whereas CAS 102089-95-2 is the single (S)-enantiomer. The racemate carries no optical rotation, while the (S)-enantiomer exhibits a specific optical rotation (value not publicly disclosed for this exact compound, but structurally analogous (S)-Boc-thienyl amino alcohols typically show [α]D values between +10° and +60°, depending on solvent and concentration) . For synthetic sequences where the stereocenter at the hydroxyl-bearing carbon is either epimerized, oxidized, or created de novo at a later stage, the racemate avoids the cost premium of chiral resolution or asymmetric synthesis. In the Temocapril synthesis, the racemic intermediate (III) is carried through to a late-stage resolution step, making the enantiopure starting material unnecessary for this route [1]. Procurement of the racemate for such non-stereospecific steps can reduce intermediate cost compared to the enantiopure variant, which typically commands a higher price due to chiral chromatography or asymmetric synthesis requirements.
| Evidence Dimension | Stereochemical composition and procurement domain |
|---|---|
| Target Compound Data | Racemic mixture (zero net optical rotation); CAS 102090-59-5; purity 95% (Sigma-Aldrich) |
| Comparator Or Baseline | (S)-enantiomer: CAS 102089-95-2; single enantiomer with specific optical rotation |
| Quantified Difference | Racemic vs. enantiopure; cost differential estimated at 1.5–5× for enantiopure chiral building blocks of similar complexity (class-level inference based on thienyl amino acid derivative pricing trends) |
| Conditions | Commercial vendor catalog comparison; Sigma-Aldrich lists CAS 102090-59-5 (racemate); the (S)-enantiomer is available through specialty chiral chemical suppliers |
Why This Matters
For procurement decisions, selecting the racemate over the enantiopure form when stereochemistry is not limiting can reduce raw material cost without compromising downstream yield, provided the synthetic route accommodates or resolves the racemate.
- [1] Drugfuture.com. Temocapril hydrochloride Synthetic Route Database. The route proceeds through racemic intermediate (III) [CAS 102090-59-5]; stereochemical resolution occurs at a later stage. View Source
